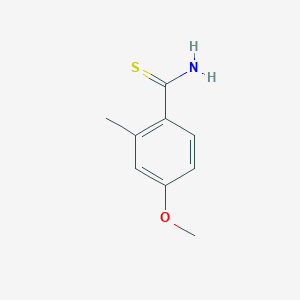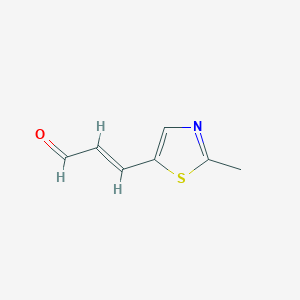
3-(2-Methylthiazol-5-yl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylthiazol-5-yl)acrylaldehyde is a chemical compound with the molecular formula C7H7NOS. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .
Preparation Methods
The synthesis of 3-(2-Methylthiazol-5-yl)acrylaldehyde typically involves the reaction of thiazole derivatives with appropriate aldehydes under controlled conditions. One common method includes the use of acid chlorides and triethylamine at room temperature . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound’s availability for various applications .
Chemical Reactions Analysis
3-(2-Methylthiazol-5-yl)acrylaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-5 and C-2 positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Methylthiazol-5-yl)acrylaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylthiazol-5-yl)acrylaldehyde involves its interaction with various molecular targets and pathways. Thiazole derivatives can inhibit enzymes, block receptors, and interfere with biochemical pathways. For example, they may inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, leading to their potential anticancer activity .
Comparison with Similar Compounds
3-(2-Methylthiazol-5-yl)acrylaldehyde can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactions compared to other thiazole derivatives.
Properties
Molecular Formula |
C7H7NOS |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-enal |
InChI |
InChI=1S/C7H7NOS/c1-6-8-5-7(10-6)3-2-4-9/h2-5H,1H3/b3-2+ |
InChI Key |
QRNBQWPXRPYVMS-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NC=C(S1)/C=C/C=O |
Canonical SMILES |
CC1=NC=C(S1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


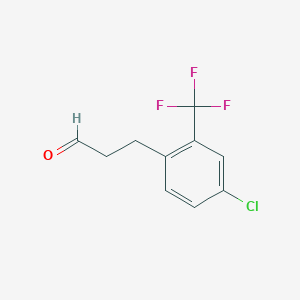
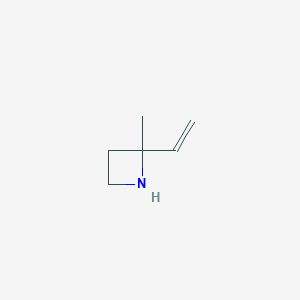
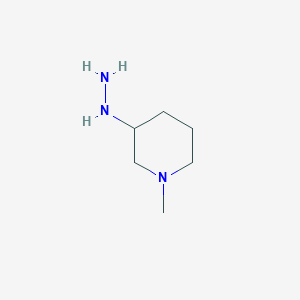
![3-Chloro-7-fluorobenzo[d]isothiazole](/img/structure/B13573904.png)
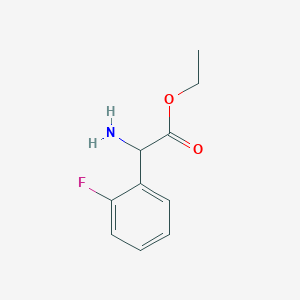
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13573918.png)
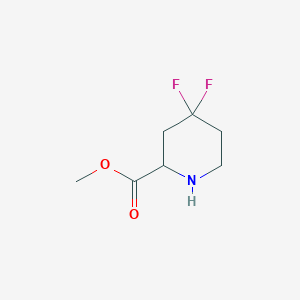
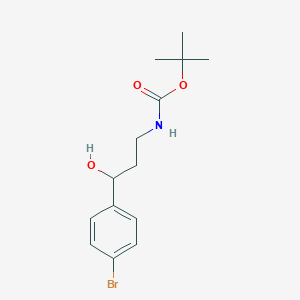
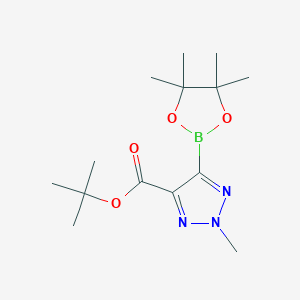
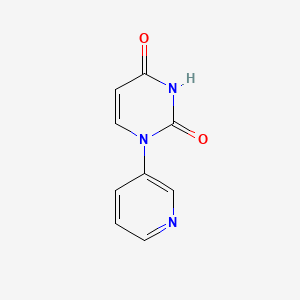
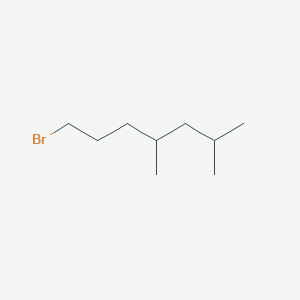
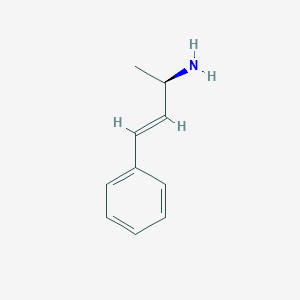
![[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride](/img/structure/B13573980.png)
